molecular formula C15H21ClO3 B12699524 Butyl 4-(4-chloro-2-methylphenoxy)butyrate CAS No. 92699-90-6

Butyl 4-(4-chloro-2-methylphenoxy)butyrate

Cat. No.: B12699524
CAS No.: 92699-90-6
M. Wt: 284.78 g/mol
InChI Key: KOXLMFVJUQQBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C15H21ClO3. It is a butyrate ester derivative of 4-(4-chloro-2-methylphenoxy)butyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(4-chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-chloro-2-methylphenoxy)butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-(4-chloro-2-methylphenoxy)butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(4-chloro-2-methylphenoxy)butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from other similar compounds, making it valuable in various research and industrial contexts .

Properties

CAS No.

92699-90-6

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

butyl 4-(4-chloro-2-methylphenoxy)butanoate

InChI

InChI=1S/C15H21ClO3/c1-3-4-9-19-15(17)6-5-10-18-14-8-7-13(16)11-12(14)2/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

KOXLMFVJUQQBIY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.